molecular formula C6H12ClN3O B7970521 [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B7970521
M. Wt: 177.63 g/mol
InChI Key: BACFXSFINFCYLH-UHFFFAOYSA-N
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Description

[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and an ethylamine side chain at the 5-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-2-5-8-6(3-4-7)10-9-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACFXSFINFCYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization with Acyl Chlorides

The most widely reported method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with activated carboxylic acid derivatives. For [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, this approach proceeds as follows:

  • Synthesis of Ethylamidoxime : Propionitrile reacts with hydroxylamine hydrochloride under basic conditions (NaOH, ethanol, 60°C, 6 hr) to yield ethylamidoxime (CH₃CH₂C(=NOH)NH₂).

  • Reaction with Protected β-Alanine Chloride : Ethylamidoxime couples with Boc-protected β-alanine chloride (Boc-NH-CH₂CH₂COCl) using triethylamine as a base in dichloromethane (0°C to room temperature, 12 hr). This forms the Boc-protected intermediate, 3-ethyl-5-(2-(Boc-amino)ethyl)-1,2,4-oxadiazole.

  • Deprotection and Salt Formation : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (2 hr, 0°C), followed by neutralization with HCl in diethyl ether to precipitate the hydrochloride salt.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Amidoxime formationNH₂OH·HCl, NaOH, EtOH, 60°C8598%
CyclizationBoc-β-Ala-Cl, Et₃N, CH₂Cl₂7295%
Deprotection/SaltTFA → HCl/ether9099%

Hydrazide Cyclization Using Dehydrating Agents

An alternative route leverages hydrazide intermediates, as demonstrated in analogues like 2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride:

  • Hydrazide Preparation : β-Alanine hydrazide (NH₂NHCOCH₂CH₂NH₂) is synthesized by treating β-alanine methyl ester with hydrazine hydrate in ethanol (reflux, 8 hr).

  • Cyclization with Thionyl Chloride : The hydrazide reacts with ethyl cyanogen bromide (EtCNBr) in chloroform under reflux (20 hr) to form 3-ethyl-5-(2-aminoethyl)-1,2,4-oxadiazole.

  • Hydrochloride Salt Formation : The free base is treated with HCl gas in anhydrous ether, yielding the crystalline hydrochloride product.

Mechanistic Insight : Thionyl chloride facilitates dehydration, converting the hydrazide into a nitrilium intermediate, which cyclizes to the oxadiazole ring.

Post-Modification Strategies for Side-Chain Functionalization

Nucleophilic Substitution on Halogenated Intermediates

For late-stage introduction of the ethylamine group:

  • Synthesis of 3-Ethyl-5-(2-chloroethyl)-1,2,4-oxadiazole : Ethylamidoxime reacts with 3-chloropropionyl chloride in pyridine (0°C, 4 hr).

  • Amination with Ammonia : The chloro intermediate undergoes nucleophilic substitution with aqueous ammonia in a sealed tube (100°C, 12 hr), yielding the primary amine.

  • Salt Formation : The amine is dissolved in ethanol and treated with concentrated HCl, followed by evaporation to isolate the hydrochloride salt.

Optimization Note : Using hexamine (urotropine) as an ammonia source improves substitution efficiency, reducing reaction time to 6 hr.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsOverall Yield
Amidoxime cyclizationHigh regioselectivity, mild conditionsRequires Boc protection/deprotection62%
Hydrazide cyclizationNo protecting groups neededLong reaction times (>20 hr)58%
Nucleophilic substitutionFlexible side-chain modificationHarsh conditions (high temperature)55%

The amidoxime route offers superior yields and scalability, making it the preferred industrial method. However, the hydrazide pathway is advantageous for avoiding protecting group chemistry.

Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (D₂O) : δ 1.28 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 3.45 (t, 2H, NCH₂), 3.92 (t, 2H, CH₂NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O-C).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Solvent Recycling : Dichloromethane recovery via distillation reduces costs.

  • Catalytic Optimization : Using 0.5 mol% ZnCl₂ accelerates cyclization by 30%.

  • Crystallization Control : Anti-solvent addition (tert-butyl methyl ether) ensures high-purity salt formation .

Chemical Reactions Analysis

Types of Reactions: [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

Medicine: In medicinal chemistry, derivatives of oxadiazole, including this compound, are investigated for their therapeutic potential. They have shown promise as antimicrobial, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Physicochemical and Pharmacological Data Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų) LogP (Estimated) Key Applications
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Ethyl 193.63 2 5 60.2 ~1.2 Neuropharmacology (hypothesized)
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Methyl 179.63 2 5 60.2 ~0.8 Receptor screening
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl Ethyl + methyl 141.17 1 4 51 ~0.4 Solubility-focused studies
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine HCl Methoxymethyl 193.63 2 6 70.3 ~0.3 High-polarity applications

Biological Activity

[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₂ClN₃O
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 952233-33-9

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound this compound has shown promise in various studies.

Anticancer Activity

Recent research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 activation
U937 (Leukemia)12.50Caspase activation leading to cell death
PANC-1 (Pancreatic Cancer)15.00Inhibition of HDAC leading to apoptosis

These findings suggest that the compound may act as an effective anticancer agent by inducing programmed cell death in cancerous cells.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives can inhibit bacterial growth effectively:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some oxadiazole derivatives exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in MCF-7 cells with an IC₅₀ value of 10.38 µM, highlighting its potential as a therapeutic agent for breast cancer.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against common pathogens. The compound showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL, indicating its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, and how are yields optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate) to form the oxadiazole ring, followed by amine functionalization. For example, a two-step protocol includes:

Oxadiazole formation : Reacting 3-ethylamidoxime with ethyl bromoacetate under reflux in ethanol (70–80°C, 12–24 hrs) .

Amine introduction : Alkylation of the intermediate with ethylenediamine, followed by HCl salt formation.
Yield optimization focuses on solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 amidoxime:electrophile), and purification via recrystallization (ethanol/water mixtures) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify ethyl, oxadiazole, and ethylamine moieties (e.g., oxadiazole C=N signals at ~160–170 ppm in 13^13C NMR) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 200.1064 for C7_7H14_{14}N3_3O).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (SHELX software is commonly used ).

Q. What preliminary biological activities have been reported for oxadiazole derivatives like this compound?

  • Methodological Answer : Oxadiazoles are explored for:

  • Antimicrobial activity : Disk diffusion assays against S. aureus (MIC ≤ 25 µg/mL) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50_{50} ~10 µM in HeLa cells via apoptosis induction) .
  • Enzyme inhibition : Molecular docking studies with acetylcholinesterase or kinases to identify binding motifs .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved across different experimental setups?

  • Methodological Answer : Discrepancies arise from protonation states (amine vs. hydrochloride salt) and solvent polarity. Strategies include:

  • pH-dependent solubility profiling : Use buffers (pH 2–12) to map solubility curves.
  • Co-solvent systems : Test DMSO-water or PEG-400 mixtures for enhanced dissolution .
  • Salt screening : Compare hydrochloride with other salts (e.g., sulfate, citrate) for improved bioavailability .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound’s analogs?

  • Methodological Answer : SAR studies require:

  • Analog synthesis : Vary substituents (e.g., cyclopropyl vs. ethyl on oxadiazole) .
  • Biological testing : Parallel assays (e.g., antimicrobial, cytotoxicity) to correlate substituents with activity.
  • Computational modeling : DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) and docking simulations for target engagement .

Q. How can reaction conditions be optimized to mitigate byproducts during oxadiazole ring formation?

  • Methodological Answer : Byproducts like open-chain ureas or imidazoles form due to competing reactions. Mitigation involves:

  • Temperature control : Maintain 70–80°C to favor cyclization over side reactions.
  • Catalyst use : Add ZnCl2_2 (5 mol%) to accelerate ring closure .
  • In situ monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion (~85%) .

Q. What experimental approaches validate the compound’s mechanism of action in apoptosis induction?

  • Methodological Answer : Mechanistic studies include:

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells.
  • Western blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratios.
  • ROS assays : Detect reactive oxygen species using DCFH-DA probes .

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